![molecular formula C20H26N2O2 B4057373 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)
3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide
Descripción general
Descripción
3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.199428076 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices
Analytical profiles of psychoactive substances, including structural characterization and determination in biological matrices, have been studied extensively. For instance, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines using various analytical techniques and developed a method for their determination in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, showcasing the robustness and accuracy of these methods for qualitative and quantitative analysis in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Arthropod Repellency
Research on optically active arthropod repellents against disease vectors has demonstrated that specific stereoisomers of compounds can significantly affect repellent efficacy. Klun et al. (2000) synthesized pure stereoisomers of arthropod repellents and found differential repellency against the malaria vector Anopheles stephensi, indicating the importance of stereochemistry in developing effective repellents (Klun, Ma, & Gupta, 2000).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the design and synthesis of compounds with potential therapeutic applications are critical. Sonda et al. (2003) synthesized benzamide derivatives as serotonin 4 receptor agonists, evaluating their effects on gastrointestinal motility. This research highlights the role of structural modifications in enhancing pharmaceutical properties and bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Impurity Analysis in Pharmaceuticals
The identification and synthesis of novel impurities in pharmaceuticals, such as Repaglinide, have been explored to ensure drug safety and efficacy. Kancherla et al. (2018) detected unknown impurities in Repaglinide bulk drug batches and characterized them using advanced analytical techniques, contributing to the quality control and safety assessment of pharmaceuticals (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).
Antihistaminic Activities
The synthesis and evaluation of antihistaminic activities of specific derivatives have been investigated for their potential therapeutic benefits. Arayne et al. (2017) synthesized benzamide derivatives of carboxyterfenadine and assessed their antihistaminic and anticholinergic activities, indicating their potential in treating allergies and related conditions (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).
Propiedades
IUPAC Name |
3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(21-18-8-2-1-3-9-18)11-10-16-12-14-22(15-13-16)20(24)17-6-4-5-7-17/h1-3,6,8-9,16H,4-5,7,10-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGCFKMJZGIPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


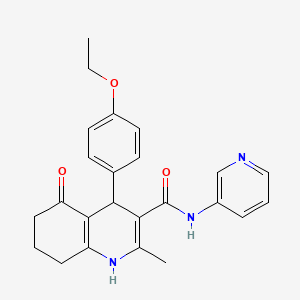
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate](/img/structure/B4057318.png)
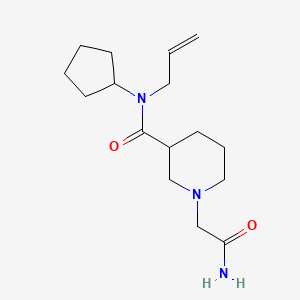
![dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057342.png)
![2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)
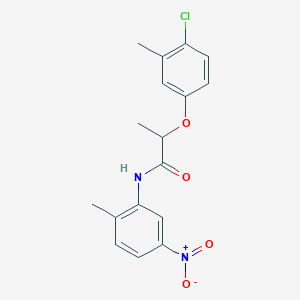
![methyl 4-({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)benzoate](/img/structure/B4057349.png)
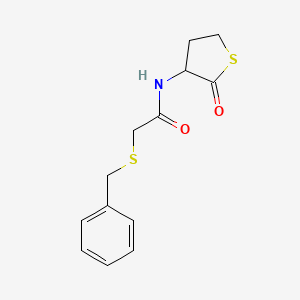
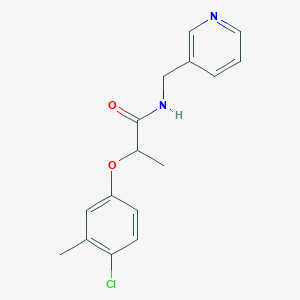
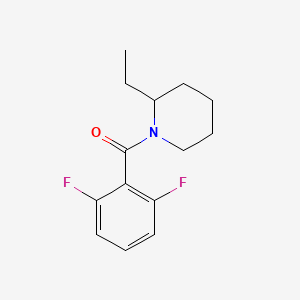
![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
